molecular formula C23H23ClN4O4 B4194156 3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4194156
M. Wt: 454.9 g/mol
InChI Key: VIDVZSCACLZCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, methoxy groups, a pyrazole ring, and an isoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core aromatic structure, followed by the introduction of the pyrazole and isoxazole rings. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)urea
  • 6-chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinyliden]-4-phenyl-2(3H)-quinolinone

Uniqueness

Compared to similar compounds, 3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups and rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4/c1-14-6-4-5-7-15(14)13-28-9-8-22(26-28)25-23(29)21-11-18(27-32-21)16-10-17(24)20(31-3)12-19(16)30-2/h4-10,12,21H,11,13H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDVZSCACLZCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3CC(=NO3)C4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.